3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(12-2-1-8-22-12)18-6-3-10(4-7-18)19-15(21)13-11(16-17-19)5-9-23-13/h1-2,5,8-10H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOISBONGLKIUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include:
- Core modifications: Thieno[3,2-d][1,2,3]triazin-4(3H)-one vs. pyrido-thieno-pyrimidinones (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in ).
- Substituent diversity :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The furan-2-carbonyl group increases logP compared to bromothiophene analogues ( vs. 6).
- Solubility : Piperidine derivatives with polar substituents (e.g., trifluoromethyl in ) show improved aqueous solubility.
- Metabolic stability : Methylation () or spirocyclic modifications () enhance resistance to oxidative degradation.
Data Table: Key Analogues and Properties
Q & A
Q. Characterization :
- NMR (¹H/¹³C): Assign peaks for thieno-triazinone protons (δ 7.8–8.2 ppm) and furan carbonyl (δ 160–165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the fused heterocyclic system .
Basic: How should researchers design initial pharmacological screening for this compound?
Answer:
Prioritize assays based on structural analogs:
Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .
Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Report results as mean ± SD (n=3 replicates) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Focus on modifying key regions:
Furan moiety : Replace furan-2-carbonyl with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects on kinase binding .
Piperidine substitution : Introduce methyl or fluoro groups at the piperidine C-3 position to evaluate steric/electronic impacts on solubility and target engagement .
Triazinone core : Explore halogenation (Cl, F) at the thieno-triazinone C-5 position to enhance metabolic stability .
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Validate SAR using molecular docking (e.g., AutoDock Vina) against crystal structures of target proteins .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Answer:
Biochemical assays :
- ATPase activity : Measure inhibition of ATP hydrolysis in kinase domains (e.g., malachite green assay) .
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK, AKT) in treated cells .
Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to detect apoptosis .
Proteomics : Perform LC-MS/MS to identify binding partners via pull-down assays with biotinylated derivatives .
Data interpretation : Correlate IC₅₀ values with mechanistic data to distinguish direct target inhibition from off-pathway effects .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Replicate conditions : Ensure consistency in cell lines (e.g., ATCC authentication), serum concentration, and assay incubation times .
Solubility checks : Quantify compound solubility in assay media (e.g., HPLC-UV) to rule out false negatives .
Orthogonal assays : Confirm antimicrobial activity with broth microdilution (MIC) if disk diffusion yields variability .
Meta-analysis : Compare results with structurally related thieno-pyrimidinones to identify trends in bioactivity .
Advanced: What strategies integrate environmental impact assessments into preclinical studies?
Answer:
Environmental fate analysis :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and pH-varied buffers (2–12) to assess stability .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) .
Green chemistry metrics : Calculate E-factor (waste per product mass) for synthesis steps and optimize solvent recovery .
Lifecycle assessment : Model biodegradation pathways using EPI Suite™ to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
